molecular formula C14H19NO B5885774 N-cyclopentyl-3,4-dimethylbenzamide

N-cyclopentyl-3,4-dimethylbenzamide

Katalognummer B5885774
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: TZKDCZPJDFYGHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-3,4-dimethylbenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CP-55,940 has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties.

Wirkmechanismus

N-cyclopentyl-3,4-dimethylbenzamide acts as a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to a wide range of effects on the body, including modulation of pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects
N-cyclopentyl-3,4-dimethylbenzamide has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties. It has been shown to modulate pain perception in animal models of pain, and has been suggested as a potential treatment for chronic pain conditions. Additionally, N-cyclopentyl-3,4-dimethylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammation, and has been suggested as a potential treatment for inflammatory conditions such as arthritis. Finally, N-cyclopentyl-3,4-dimethylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and has been suggested as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclopentyl-3,4-dimethylbenzamide is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. Additionally, N-cyclopentyl-3,4-dimethylbenzamide has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one limitation of N-cyclopentyl-3,4-dimethylbenzamide is its potential for off-target effects, which can complicate interpretation of experimental results.

Zukünftige Richtungen

There are many potential future directions for research on N-cyclopentyl-3,4-dimethylbenzamide and related compounds. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and reduced off-target effects. Additionally, there is interest in exploring the potential therapeutic applications of N-cyclopentyl-3,4-dimethylbenzamide in a variety of fields, including pain management, neurology, and psychiatry. Finally, there is interest in further elucidating the mechanisms of action of N-cyclopentyl-3,4-dimethylbenzamide and related compounds, which could lead to the development of new therapeutic targets for a variety of conditions.

Synthesemethoden

N-cyclopentyl-3,4-dimethylbenzamide can be synthesized through a multistep process involving the condensation of cyclopentanone with 3,4-dimethylbenzaldehyde, followed by reduction and subsequent condensation with an amine. The final product is purified through chromatography and characterized using spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, neurology, and psychiatry. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain conditions.

Eigenschaften

IUPAC Name

N-cyclopentyl-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-7-8-12(9-11(10)2)14(16)15-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKDCZPJDFYGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3,4-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.